1-(Difluoromethyl)-4-isocyanatobenzene
Overview
Description
1-(Difluoromethyl)-4-isocyanatobenzene is an organic compound characterized by the presence of a difluoromethyl group and an isocyanate group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Difluoromethyl)-4-isocyanatobenzene typically involves the introduction of the difluoromethyl group and the isocyanate group onto a benzene ring. One common method involves the reaction of 4-isocyanatobenzene with difluoromethylating agents under specific conditions. For instance, difluoromethylation can be achieved using reagents such as sulfur tetrafluoride, N,N-diethylaminosulfur trifluoride (DAST), or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts. These processes are designed to be efficient and scalable, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-4-isocyanatobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The isocyanate group can participate in nucleophilic substitution reactions, forming urea derivatives.
Oxidation and Reduction: The difluoromethyl group can undergo oxidation and reduction reactions, leading to the formation of different fluorinated products.
Addition Reactions: The isocyanate group can react with alcohols and amines to form carbamates and ureas, respectively.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include urea derivatives, carbamates, and various fluorinated compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Difluoromethyl)-4-isocyanatobenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-4-isocyanatobenzene involves its interaction with specific molecular targets and pathways. The isocyanate group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and other biomolecules. This can result in the modulation of biological pathways and the exertion of specific effects .
Comparison with Similar Compounds
Similar Compounds
Difluoromethyl phenyl sulfide: Similar in structure but contains a sulfur atom instead of an isocyanate group.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Contains a pyrazole ring and is used as an intermediate in fungicide production.
N-(Difluoromethyl)aminated compounds: These compounds contain a difluoromethyl group attached to an amine.
Uniqueness
1-(Difluoromethyl)-4-isocyanatobenzene is unique due to the presence of both the difluoromethyl and isocyanate groups on a benzene ring.
Properties
IUPAC Name |
1-(difluoromethyl)-4-isocyanatobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO/c9-8(10)6-1-3-7(4-2-6)11-5-12/h1-4,8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWICSHYDXWLBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)F)N=C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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